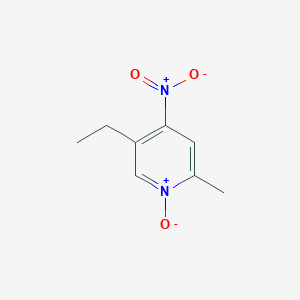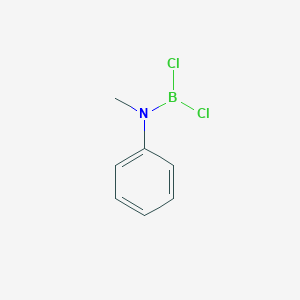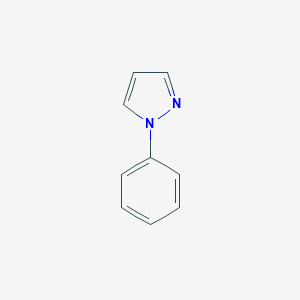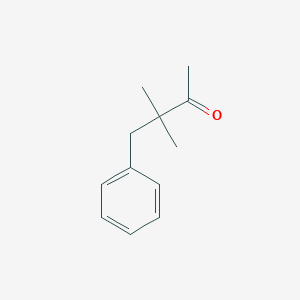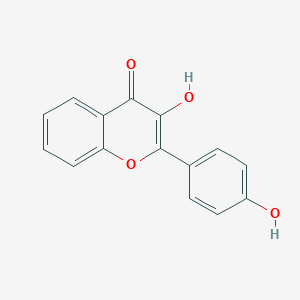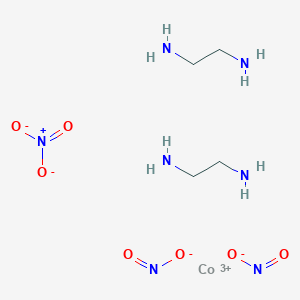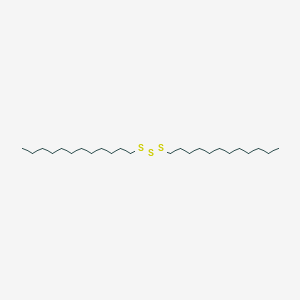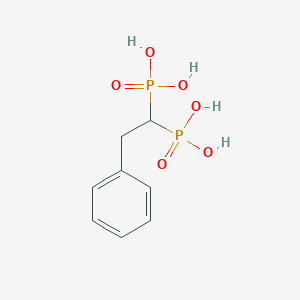
(Benzene)chromium tricarbonyl
概要
説明
(Benzene)chromium tricarbonyl, also known as Benchrotrene or Benzene-tricarbonylchromium(0), is an organometallic compound with the formula Cr(C6H6)(CO)3 . It is a yellow crystalline solid compound .
Synthesis Analysis
(Benzene)tricarbonylchromium was first reported in 1957 by Fischer and Öfele, who prepared the compound by the carbonylation of bis(benzene)chromium . They obtained mainly chromium carbonyl (Cr(CO)6) and traces of Cr(C6H6)(CO)3. The synthesis was optimized through the reaction of Cr(CO)6 and Cr(C6H6)2 . For commercial purposes, a reaction of Cr(CO)6 and benzene is used: Cr(CO)6 + C6H6 → Cr(C6H6)(CO)3 + 3 CO .Molecular Structure Analysis
The molecule adopts a geometry known as “piano stool” because of the planar arrangement of the aryl group and the presence of three CO ligands as “legs” on the chromium-bond axis . Benzene chromium tricarbonyl belongs to the C3v Point group and contains one C3 rotation axis along with 3σv planes of symmetry .Chemical Reactions Analysis
The aromatic ring of (benzene)tricarbonylchromium is substantially more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions . It is also more acidic, undergoing lithiation upon treatment with n-butyllithium .Physical And Chemical Properties Analysis
This compound has a molar mass of 214.14 g/mol . It appears as solid yellow crystals . It is insoluble in water but soluble in common nonpolar organic solvents such as THF, ether, and benzene .科学的研究の応用
Organic Synthesis
a. Catalytic Hydrogenation of Dienes: The homogeneous regioselective hydrogenation of dienes to cis-monoenes is a remarkable application of (benzene)chromium tricarbonyl derivatives. This reaction yields products with high stereospecificity, making it valuable in synthetic chemistry .
b. Aromatization of Steroids: Stoichiometric synthesis involving the aromatization of steroid compounds has been achieved using arene complexes. For instance, the condensation of 1-methoxycyclohexadienes with (benzene)chromium tricarbonyl or other metal hexacarbonyls leads to aromatic steroids. The overall yield can reach up to 70% .
c. Nucleophilic Attack on Aromatic Nuclei: A method reported by Helling and Braitsch involves nucleophilic attack on hydrogen in an electron-rich aromatic nucleus via a cationic iron intermediate. This approach allows the synthesis of compounds like pseudoferrocenes and related derivatives .
Electrophilic Aromatic Substitution
The aromatic ring of (benzene)tricarbonylchromium is substantially more electrophilic than benzene itself. As a result, it readily undergoes nucleophilic addition reactions. This property makes it a valuable reagent for various transformations in organic synthesis .
Dissociative Electron Attachment Studies
In gas-phase experiments, dissociative electron attachment (DEA) to (benzene)chromium tricarbonyl has been investigated. These studies provide insights into the electronic structure and reactivity of the complex .
作用機序
Cr(C6H6)(CO)3Cr(C_6H_6)(CO)_3Cr(C6H6)(CO)3
. This compound has been well investigated as a reagent in organic synthesis .Target of Action
The primary targets of benzene chromium tricarbonyl are 1,3-dienes . The compound acts as a catalyst for the hydrogenation of these dienes .
Mode of Action
The aromatic ring of benzene chromium tricarbonyl is substantially more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions . It is also more acidic, undergoing lithiation upon treatment with n-butyllithium .
Biochemical Pathways
The compound’s interaction with its targets leads to the hydrogenation of 1,3-dienes . The product alkene results from 1,4-addition of hydrogen .
Pharmacokinetics
It is known that the compound is a yellow crystalline solid that is soluble in common nonpolar organic solvents .
Result of Action
The result of the action of benzene chromium tricarbonyl is the hydrogenation of 1,3-dienes . This leads to the formation of alkenes through 1,4-addition of hydrogen .
Action Environment
The action of benzene chromium tricarbonyl is influenced by environmental factors such as the presence of nonpolar organic solvents, which can dissolve the compound . The compound’s efficacy and stability may also be affected by temperature, as it has a melting point of 163 to 166 °C .
Safety and Hazards
特性
IUPAC Name |
benzene;carbon monoxide;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBQYMJNMJHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6CrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene chromium tricarbonyl | |
CAS RN |
12082-08-5 | |
| Record name | (η6-Benzene)tricarbonylchromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12082-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (benzene)chromium tricarbonyl?
A1: (Benzene)chromium tricarbonyl has the molecular formula C9H6CrO3 and a molecular weight of 214.14 g/mol. []
Q2: What spectroscopic techniques are used to characterize (benzene)chromium tricarbonyl?
A2: Researchers utilize various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, microwave spectroscopy, photoelectron spectroscopy, neutron vibrational spectroscopy, and X-ray diffraction to characterize the structure and properties of (benzene)chromium tricarbonyl. These techniques provide information on bond vibrations, electronic structure, molecular geometry, and crystal structure. [, , , , , , , , , , ]
Q3: How does the chromium tricarbonyl fragment affect the structure of the benzene ring?
A3: Theoretical studies using ab initio molecular orbital calculations and density functional theory reveal that the chromium tricarbonyl fragment distorts the benzene ring. The specific distortion depends on the orientation of the Cr(CO)3 fragment relative to the benzene ring. This interaction leads to alternating long and short carbon-carbon bond lengths in the benzene ring, particularly evident in the staggered conformation. []
Q4: What insights do photoelectron spectroscopy and density functional theory calculations provide about the bonding in (benzene)chromium tricarbonyl?
A4: Studies combining these techniques show that the Cr-CO bond energies in the (benzene)chromium tricarbonyl ion alternate. This suggests a complex interplay of electronic effects within the molecule. The research also determined bond energies for Cr-CO and Bz-Cr, further characterizing the bonding in this organometallic complex. []
Q5: How does (benzene)chromium tricarbonyl act as a phenyl cation equivalent in organic synthesis?
A5: The complex serves as a unique phenyl cation equivalent due to the electron-withdrawing nature of the chromium tricarbonyl moiety. This property enables reactions with nucleophiles, leading to the synthesis of substituted benzene derivatives. [, , ]
Q6: Can you explain the use of (benzene)chromium tricarbonyl in photopolymerization?
A6: (Benzene)chromium tricarbonyl, when combined with a perhalo compound and exposed to actinic radiation, generates free radicals that initiate polymerization. This process, which can be dye-sensitized, finds application in the formulation of photoresists and presensitized lithographic plates. []
Q7: How does (benzene)chromium tricarbonyl contribute to crosslinking in polymers?
A7: Upon exposure to light, (benzene)chromium tricarbonyl forms a transient species capable of oxidative ligand exchange. This transient species can crosslink polymers containing nucleophilic functional groups. []
Q8: What is the role of (benzene)chromium tricarbonyl in directed regioselective lithiation?
A8: The presence of the chromium tricarbonyl moiety in (benzene)chromium tricarbonyl allows for directed ortho-lithiation of the benzene ring. This regioselectivity arises from the coordination of the lithium reagent to the carbonyl oxygen, directing the lithiation to the ortho position. This approach serves as a valuable tool for the synthesis of specifically substituted aromatic compounds. []
Q9: What insights have been gained about the dynamics of (benzene)chromium tricarbonyl using ultrafast vibrational echoes?
A9: Ultrafast vibrational echo spectroscopy has revealed a solvent-independent spectral diffusion of (benzene)chromium tricarbonyl in nonpolar linear alkane solvents. This diffusion, occurring on a picosecond timescale, is attributed to the internal torsional motion of the molecule. []
Q10: How does deuteration affect the multiphoton dissociation of (benzene)chromium tricarbonyl?
A10: Studies comparing deuterated and non-deuterated (benzene)chromium tricarbonyl reveal that the vibrational properties of the ligands significantly influence the distribution of chromium atom states produced during multiphoton dissociation. [, ]
Q11: What is the role of computational chemistry in understanding (benzene)chromium tricarbonyl?
A11: Computational methods like Density Functional Theory (DFT) are crucial in studying (benzene)chromium tricarbonyl. These methods allow researchers to calculate molecular geometries, bond energies, vibrational frequencies, and electronic structures, which are difficult to obtain solely from experiments. These calculations provide a deeper understanding of the compound's properties and reactivity. [, , , , ]
Q12: Have there been any QSAR studies on (benzene)chromium tricarbonyl derivatives?
A12: While specific QSAR models for (benzene)chromium tricarbonyl are not extensively discussed in the provided literature, studies have explored the correlation between ionization potentials of substituted benzene chromium tricarbonyls and Taft's substituent constants. These correlations offer insights into how substituents on the benzene ring influence the electronic properties of the complex. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



